5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole
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Overview
Description
5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
The subsequent steps involve the introduction of the 2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl group. This can be accomplished through nucleophilic substitution reactions, where the benzimidazole core reacts with intermediates such as 2-(5-methyl-2-nitrophenoxy)ethanol under basic conditions. The reaction conditions typically involve the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The benzimidazole core can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Oxidized derivatives with additional functional groups.
Substitution: Functionalized benzimidazole derivatives with diverse substituents.
Scientific Research Applications
5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler analog with similar core structure but lacking the additional substituents.
2-Methylbenzimidazole: Another analog with a methyl group at the 2-position.
Benzimidazole: The parent compound with no additional substituents.
Uniqueness
5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-4-5-18(23(24)25)20(10-14)27-9-8-26-7-6-22-13-21-17-11-15(2)16(3)12-19(17)22/h4-5,10-13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSNNAULAKPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCN2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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